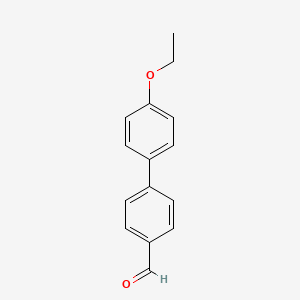
4'-Ethoxybiphenyl-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4'-Ethoxybiphenyl-4-carbaldehyde is an organic compound with the molecular formula C15H14O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the para position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
4'-Ethoxybiphenyl-4-carbaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 4-(4-ethoxyphenyl)toluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, are being explored to reduce environmental impact and improve reaction efficiency .
化学反応の分析
Types of Reactions
4'-Ethoxybiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-(4-ethoxyphenyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Ethoxyphenyl)benzoic acid.
Reduction: 4-(4-Ethoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4'-Ethoxybiphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands for biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 4'-Ethoxybiphenyl-4-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde group. The ethoxy group can also influence its binding affinity and specificity. For example, in antifungal applications, it disrupts cellular antioxidation systems, leading to oxidative stress and cell death .
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)benzaldehyde: Contains a hydroxy group instead of an ethoxy group.
4-(4-Methylphenyl)benzaldehyde: Contains a methyl group instead of an ethoxy group.
Uniqueness
4'-Ethoxybiphenyl-4-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various compounds with specific properties and applications .
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-11H,2H2,1H3 |
InChIキー |
YRVPKFTZRRAJOG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














